H-Ser-Tyr-Ser-Met-Asn-OH
Description
Structure
2D Structure
Properties
CAS No. |
220541-02-6 |
|---|---|
Molecular Formula |
C24H36N6O10S |
Molecular Weight |
600.6 g/mol |
IUPAC Name |
(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C24H36N6O10S/c1-41-7-6-15(21(36)29-17(24(39)40)9-19(26)34)27-23(38)18(11-32)30-22(37)16(28-20(35)14(25)10-31)8-12-2-4-13(33)5-3-12/h2-5,14-18,31-33H,6-11,25H2,1H3,(H2,26,34)(H,27,38)(H,28,35)(H,29,36)(H,30,37)(H,39,40)/t14-,15-,16-,17-,18-/m0/s1 |
InChI Key |
YRCPVALLELAXGY-ATIWLJMLSA-N |
Isomeric SMILES |
CSCC[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CO)N |
Canonical SMILES |
CSCCC(C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CO)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CO)N |
Origin of Product |
United States |
Structural Conformation and Dynamics of H Ser Tyr Ser Met Asn Oh
Conformational Analysis Techniques (e.g., Nuclear Magnetic Resonance Spectroscopy (NMR))
The three-dimensional structure of peptides like H-Ser-Tyr-Ser-Met-Asn-OH is primarily elucidated using a combination of experimental and computational methods. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful tool for determining the conformation of peptides in solution. msu.eduacs.org By analyzing various NMR parameters, such as nuclear Overhauser effects (NOEs), coupling constants, and chemical shifts, researchers can deduce the spatial proximity of different atoms within the peptide, providing crucial constraints for structural modeling. yasara.org For instance, two-dimensional NMR techniques like TOCSY and NOESY are instrumental in assigning proton resonances and identifying through-space interactions that define the peptide's fold. biorxiv.org
Circular Dichroism (CD) spectroscopy is another valuable technique that provides information about the secondary structure of peptides. nih.govjst.go.jp The characteristic CD spectra of alpha-helices, beta-sheets, and random coils allow for a qualitative and sometimes quantitative assessment of the secondary structural elements present in a peptide under various conditions. nih.gov
Computational methods, such as molecular dynamics (MD) simulations, complement these experimental techniques by providing a dynamic view of the peptide's conformational landscape. nih.govnih.gov These simulations can predict the relative stabilities of different conformations and explore the transitions between them over time.
Key NMR Parameters for Peptide Structure Determination
| Parameter | Information Provided |
|---|---|
| Nuclear Overhauser Effect (NOE) | Provides distance constraints between protons that are close in space (< 5 Å), irrespective of their position in the amino acid sequence. |
| Coupling Constants (J-values) | Relate to the dihedral angles of the peptide backbone and side chains, providing information on local conformation. |
| Chemical Shifts (δ) | Sensitive to the local electronic environment of each nucleus, which is influenced by the peptide's conformation and interactions with the solvent. |
| Temperature Coefficients | The change in the chemical shift of an amide proton with temperature can indicate its involvement in hydrogen bonding. |
Investigation of Secondary Structural Motifs (e.g., β-turns)
Short linear peptides like this compound are generally flexible and may not adopt a single, well-defined secondary structure. Instead, they likely exist as an ensemble of rapidly interconverting conformations. However, specific sequences can have a propensity to form certain secondary structural motifs, such as β-turns. acs.org
A β-turn is a region of the peptide involving four amino acid residues where the polypeptide chain folds back on itself by nearly 180 degrees. The sequence Ser-Tyr-Ser, which forms the core of this pentapeptide, is of particular interest. Serine residues, especially when located at the beginning of a turn, can stabilize a β-turn through hydrogen bonding between the side-chain hydroxyl group and the peptide backbone. biorxiv.orgresearchgate.net Specifically, a type I β-turn can be stabilized by a hydrogen bond from the serine side chain in position i to the backbone amide of a subsequent residue. researchgate.net Given the presence of two serine residues flanking a tyrosine, the formation of a β-turn involving the Ser-Tyr-Ser segment is a plausible conformational feature.
Intramolecular Interactions and Their Influence on Peptide Architecture
Hydrogen Bonds: The peptide backbone itself contains hydrogen bond donors (amide N-H) and acceptors (carbonyl C=O). Furthermore, the side chains of serine, tyrosine, and asparagine are all capable of forming hydrogen bonds. oup.comproteinstructures.comrsc.org The hydroxyl groups of the two serine residues and the tyrosine residue can act as both hydrogen bond donors and acceptors. proteinstructures.comrsc.org The amide group in the asparagine side chain also has both donor and acceptor capabilities. oup.com These side-chain to backbone and side-chain to side-chain hydrogen bonds can significantly influence the local and global conformation of the peptide, potentially stabilizing specific folded structures like β-turns. researchgate.netbiosyn.com
Hydrophobic Interactions: The side chain of methionine is nonpolar and hydrophobic, while the phenolic ring of tyrosine has both hydrophobic and polar characteristics. wisc.edulu.se Hydrophobic interactions, driven by the tendency of nonpolar groups to minimize contact with water, could lead to the partial burial of the methionine and tyrosine side chains. lu.se An interaction between the sulfur atom of the methionine side chain and the aromatic ring of tyrosine, known as a sulfur-aromatic or Met-π interaction, has been observed in larger proteins and can contribute to structural stability. acs.orgresearchgate.netnih.gov The proximity of Tyr at position 2 and Met at position 4 makes such an interaction conceivable in this peptide.
Role of Individual Amino Acid Residues (Serine, Tyrosine, Methionine, Asparagine) in Overall Conformation
Serine (Ser): The two serine residues, with their polar hydroxyl groups, are likely to be exposed to the solvent and can participate in hydrogen bonding with water or with other parts of the peptide. nih.gov As mentioned, serine is known to play a crucial role in stabilizing β-turns. researchgate.net The presence of two serine residues at positions 1 and 3 could increase the propensity for a turn formation centered around the Tyr-Ser segment.
Tyrosine (Tyr): The bulky aromatic side chain of tyrosine can engage in π-π stacking interactions with other aromatic residues if present, though none exist in this short peptide. nih.gov More relevant here is its potential for a Met-π interaction with methionine. acs.orgresearchgate.net The phenolic hydroxyl group of tyrosine is also a key player in hydrogen bonding. wisc.edunih.gov
Methionine (Met): Methionine possesses a flexible, unbranched hydrophobic side chain containing a thioether group. proteinstructures.com This flexibility allows it to adapt to various local environments. Its hydrophobic nature suggests it may prefer to be shielded from the aqueous solvent, possibly by interacting with the tyrosine side chain. acs.orgresearchgate.netnih.gov
Impact of Environmental Factors on Conformation
The conformational ensemble of a flexible peptide like this compound is highly sensitive to its environment. Factors such as the solvent, pH, and temperature can significantly influence its structure.
Solvent: The polarity of the solvent plays a critical role. In a polar solvent like water, the peptide will likely adopt conformations that expose its polar residues (Ser, Tyr, Asn) to the solvent while potentially burying the hydrophobic methionine side chain. In less polar environments, the intramolecular hydrogen bonding network might become more dominant in dictating the structure.
pH: The pH of the solution can alter the protonation state of the ionizable groups in the peptide, which in turn can affect its conformation. mdpi.comexpasy.orgresearchgate.net this compound has a free N-terminal amino group and a free C-terminal carboxyl group. The pKa values of these groups, as well as the phenolic hydroxyl group of tyrosine, will determine their charge at a given pH. Changes in electrostatic interactions due to pH shifts can lead to significant conformational rearrangements. expasy.org For instance, deprotonation of the tyrosine hydroxyl group at high pH would introduce a negative charge, potentially altering its interactions with neighboring residues.
Temperature: Increasing the temperature generally leads to greater conformational flexibility and can disrupt weak non-covalent interactions, such as hydrogen bonds and hydrophobic interactions. This can lead to a shift in the conformational equilibrium towards more disordered states.
Biological Activity and Functional Role of H Ser Tyr Ser Met Asn Oh
Exploration of Potential Endogenous Physiological Functions
While the specific endogenous physiological functions of H-Ser-Tyr-Ser-Met-Asn-OH are not extensively documented, the individual amino acid components and similar peptide structures suggest potential roles in various biological processes. Amino acids such as serine, tyrosine, and asparagine are integral to protein synthesis and can also act as neurotransmitters or precursors to neurotransmitters. nih.gov For instance, L-serine is a precursor to glycine (B1666218) and D-serine, both of which have roles in neurotransmission. nih.gov D-serine, in particular, is recognized as a potential endogenous co-ligand for the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission and synaptic plasticity. thieme-connect.com
Methionine residues in proteins have been proposed to function as endogenous antioxidants, protecting critical regions of proteins from oxidative damage. pnas.org The presence of methionine in the this compound sequence suggests a potential intrinsic protective role against oxidative stress.
Investigation of Antioxidant Activity
The antioxidant potential of peptides is a significant area of research, and this compound, containing both a tyrosine and a methionine residue, is of particular interest. Amino acids like tyrosine, methionine, tryptophan, cysteine, and histidine are known to act as hydrogen donors, which is a key mechanism in scavenging free radicals. nih.gov
| Peptide/Amino Acid | Assay | Observed Activity | Reference |
|---|---|---|---|
| Ser-Tyr (SY) | DPPH radical scavenging | IC50: 84.623 µM | semanticscholar.org |
| Ser-Tyr (SY) | Hydroxyl radical scavenging | IC50: 1177.632 µM | semanticscholar.org |
| Ser-Tyr (SY) | Superoxide radical scavenging | IC50: 456.663 µM | semanticscholar.org |
| Peptides with Tyr residue | ABTS radical scavenging | Higher activity than His-containing peptides | jst.go.jp |
| Peptides with Tyr residue | ORAC assay | Higher activity than His-containing peptides | jst.go.jp |
The tyrosine residue is a pivotal component in the antioxidant activity of many peptides. Its phenolic ring structure allows it to donate a hydrogen atom to free radicals, thereby neutralizing them in a process known as hydrogen atom transfer (HAT). researchgate.net This process transforms the tyrosine into a tyrosyl radical, which is relatively stable and less reactive. nih.gov The tyrosyl radical can then undergo further reactions, such as dimerization to form dityrosine (B1219331) or reacting with superoxide. nih.gov
Research has shown that peptides containing tyrosine often exhibit strong radical scavenging capabilities. researchgate.net For instance, two tyrosine-containing tripeptides displayed higher scavenging activities against hydrophilic radicals compared to histidine-containing peptides, underscoring the significant role of tyrosine in this process. jst.go.jp The position of the tyrosine residue within the peptide sequence can also influence its antioxidant efficacy. nih.gov The oxidation of tyrosine by peroxyl radicals involves the abstraction of an electron to form a tyrosyl radical, which can then react with oxygen or itself to form various products, including di-tyrosine dimers. mdpi.com
Examination of Cell Signaling Pathway Modulation
The interaction of peptides with cell signaling pathways is a critical aspect of their biological function. While direct studies on this compound's modulation of specific pathways are limited, related peptides offer insights. For example, the dipeptide H-Ser-Tyr-OH has been shown to increase the intracellular uptake of the delta opioid receptor ligand deltorphin, suggesting an interaction with opioid receptor signaling. medchemexpress.com
Furthermore, peptides can influence signaling cascades by interacting with cell surface receptors. The urokinase receptor (uPAR), for instance, is a key player in various physiological and pathological processes, and its activity can be modulated by peptides. nih.gov Specific sequences within uPAR are crucial for its chemotactic activity, and synthetic peptides have been developed to inhibit signaling triggered by these sequences. nih.gov This highlights the potential for peptides like this compound to interact with and modulate cellular signaling pathways, although the specific targets and mechanisms remain to be fully elucidated. Amino acids themselves can also regulate critical signaling pathways, such as the mTORC1 pathway, which is a central regulator of cell growth and metabolism. nih.gov
Structure-Activity Relationship (SAR) Studies of this compound Analogs
Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of a peptide influences its biological activity. acs.org For antioxidant peptides, SAR studies have revealed the importance of specific amino acid residues and their positions. nih.gov
The presence of hydrophobic amino acids (like Valine, Leucine, and Phenylalanine) and aromatic amino acids (like Tyrosine and Phenylalanine) in peptide sequences is often correlated with high antioxidant activity. nih.gov The hydrophobicity of a peptide can enhance its interaction with lipid-based free radicals. nih.gov
In the context of this compound, the tyrosine and methionine residues are key contributors to its antioxidant potential. SAR studies on other peptides have shown that replacing or modifying these residues can significantly alter activity. For example, the antioxidant activity of peptides is influenced by the specific amino acids at the C-terminus and N-terminus. nih.gov It has been noted that a significant number of potential antioxidant peptides contain Tyr, Trp, Cys, or Met residues, often located at the termini. nih.gov
| Peptide/Analog | Key Structural Feature | Observed Effect on Activity | Reference |
|---|---|---|---|
| Two Tyr-containing tripeptides | Presence of two Tyrosine residues | Higher radical scavenging activity than His-containing peptides | jst.go.jp |
| Peptides with C- or N-terminal Tyr, Trp, Cys, or Met | Location of active amino acid residues | Often associated with effective antioxidant candidates | nih.gov |
| Pro-Tyr-Ser-Phe-Lys | Combination of hydrophobic and aromatic residues | High antioxidant activity in DPPH, OH radical, and ABTS assays | nih.gov |
Molecular Interactions of H Ser Tyr Ser Met Asn Oh with Biological Targets
Receptor Binding Studies
Receptor binding assays are fundamental to understanding how a peptide may exert biological effects. These studies determine the affinity and specificity of the ligand for its target receptors.
Interaction with Melanocortin Receptors (e.g., MC4R)
The melanocortin system, which includes five G protein-coupled receptors (MC1R-MC5R), is involved in regulating functions like pigmentation, inflammation, and energy homeostasis. nih.govgoogle.com The Melanocortin-4 Receptor (MC4R) is particularly critical for energy balance and appetite regulation. mdpi.com
The binding of agonists to MC4R is a complex process involving specific amino acid interactions. The core pharmacophore of melanocortins, essential for biological activity, is the sequence His-Phe-Arg-Trp. nih.gov However, the N-terminal region of α-MSH, which H-Ser-Tyr-Ser-Met-Asn-OH resembles, is known to contribute to the binding and activation of these receptors. Mutagenesis studies on MC4R have identified several residues within its transmembrane helices (TM2, TM3, TM6, and TM7) that are crucial for binding peptide agonists. nih.gov For instance, acidic residues like Glu¹⁰⁰, Asp¹²², and Asp¹²⁶ in the receptor are thought to interact with positively charged groups on the peptide ligands. nih.gov While this compound is a neutral peptide, its individual amino acid side chains could still form important hydrogen bonds or van der Waals interactions within the receptor's binding pocket.
Without experimental data, the binding affinity and functional activity (agonist, antagonist, or inverse agonist) of this compound at MC4R or other melanocortin receptors remain unknown.
Potential Interactions with Other G Protein-Coupled Receptors (GPCRs)
G protein-coupled receptors (GPCRs) are a vast family of membrane proteins that mediate the majority of cellular responses to external signals. nih.govgoogle.com Cross-reactivity of a peptide ligand with multiple GPCRs is a common phenomenon. For example, some peptides can interact with both melanocortin and opioid receptors. The dipeptide H-Ser-Tyr-OH has been noted to have interactions related to opioid receptors. medchemexpress.com
Investigating the interaction of this compound would involve screening it against a panel of different GPCRs. Techniques like radioligand binding assays or functional assays measuring downstream signaling (e.g., cAMP production) would be employed to identify any off-target interactions. mdpi.com Such studies are crucial for determining the selectivity profile of a new peptide.
Binding Kinetics and Affinity Determination
Binding kinetics describe the rate at which a ligand binds to its receptor (association rate, k_on) and dissociates from it (dissociation rate, k_off). These parameters, along with the equilibrium dissociation constant (K_d), provide a detailed picture of the ligand-receptor interaction. A lower K_d value indicates higher binding affinity. nih.gov
Techniques like Surface Plasmon Resonance (SPR) are commonly used to measure these kinetic parameters in real-time. nih.gov For the peptide this compound, such studies would quantify its affinity for receptors like MC4R, providing essential data for understanding its potential biological potency. For example, studies on other peptides have determined K_d values in the nanomolar (nM) to micromolar (µM) range for their respective targets. nih.govnovoprolabs.com
Enzyme Modulation and Substrate Activity Investigations
The biological activity of a peptide is often limited by its stability in the presence of enzymes, particularly proteases and peptidases, which can cleave peptide bonds.
Interaction with Proteases and Peptidases (e.g., Dipeptidyl Peptidase IV)
Dipeptidyl Peptidase IV (DPP-IV) is a serine exopeptidase that cleaves dipeptides from the N-terminus of proteins, with a preference for those having a Proline or Alanine at the penultimate position. nih.govpnas.org However, it can also process other peptides. DPP-IV is known to inactivate incretin (B1656795) hormones like GLP-1, making it a key target in diabetes research. nih.gov
The peptide this compound begins with the sequence H-Ser-Tyr-. It is conceivable that DPP-IV or other aminopeptidases could recognize and cleave this N-terminal dipeptide, thereby inactivating the parent molecule. To assess this, the peptide would be incubated with purified DPP-IV or with plasma (which contains DPP-IV and other proteases), and the rate of degradation would be measured, typically using techniques like HPLC or mass spectrometry. Some peptides derived from food sources have been found to act as inhibitors of DPP-IV. nih.gov Whether this compound acts as a substrate or an inhibitor of DPP-IV would require experimental verification.
: Metal Ion Complexation Studies (e.g., Copper(II) interactions with Ser-Tyr moiety)
The interaction of peptides with metal ions is a critical area of bioinorganic chemistry, influencing protein structure, function, and reactivity. The pentapeptide this compound possesses several potential coordination sites for metal ions due to the functional groups in its amino acid side chains and its peptide backbone. The primary donor atoms available for metal binding are the nitrogen atoms of the N-terminal amino group and the peptide backbone amides, as well as the oxygen atoms of the C-terminal carboxyl group, the peptide carbonyls, and the side chains of serine (hydroxyl), tyrosine (phenolic hydroxyl), and asparagine (carboxamide). The thioether group in the methionine side chain can also participate in metal coordination, particularly with soft metal ions. mdpi.comacs.org
Of particular interest is the complexation of such peptides with copper(II), a biologically essential metal ion known to interact with a wide range of peptides and proteins. nih.gov The coordination of Cu(II) typically begins at the N-terminal amino group. As the pH increases, the amide protons of the peptide backbone can be displaced, leading to the formation of highly stable chelate rings involving the deprotonated amide nitrogens. mdpi.com
The Ser-Tyr moiety within the this compound sequence presents a significant potential binding site for Cu(II). The dipeptide H-Ser-Tyr-OH itself has been studied for its ability to form complexes with copper(II). medchemexpress.comchemicalbook.com These studies indicate that the hydroxyl groups of both serine and tyrosine can participate in coordination. The phenolic hydroxyl group of tyrosine, in particular, can act as a binding site. researchgate.net Furthermore, aromatic rings, like the one in tyrosine, can contribute to the stability of metal complexes through ring stacking and hydrophobic interactions. mdpi.commdpi.com The side chains of serine and asparagine can also contribute to the thermodynamic stability of peptide-metal complexes. mdpi.comnih.gov
While specific experimental studies on the complexation of this compound with Cu(II) are not extensively documented in the literature, the principles derived from studies of related peptides provide a strong basis for predicting its behavior. The stability and structure of the resulting complexes would be highly dependent on factors such as pH and the molar ratio of the peptide to the metal ion. acs.orgnih.gov The presence of multiple potential donor sites (N-terminus, two Ser hydroxyls, Tyr phenol, Asn amide, Met thioether, and backbone amides) suggests that a variety of complex species could be formed.
Research on similar peptides has utilized techniques like potentiometry, UV-Vis spectroscopy, circular dichroism, and EPR spectroscopy to determine the stability constants and coordination environments of the copper complexes formed. researchgate.netacs.orgnih.gov For instance, studies on the Cu(II) complexes with the dipeptide H-Ser-Tyr-OH have characterized the species formed at different pH values.
Table 1: Illustrative Spectroscopic Data for Copper(II) Complexes with Related Peptides
This table presents representative data from studies on peptides containing Ser and Tyr residues to illustrate the types of measurements used to characterize Cu(II)-peptide interactions. The exact values for this compound would require specific experimental determination.
| Peptide Fragment | Technique | Key Finding | Reference |
| L-Seryl-L-Tyrosine | Spectroscopy (IR, EPR), Potentiometry | Formation of Cu(II) complexes with involvement of hydroxyl groups. | medchemexpress.com |
| NSFRY-NH₂ (Asn-Ser-Phe-Arg-Tyr-NH₂) | Potentiometry, Spectroscopy | Exceptionally high stability of the Cu(II) complex due to a specific conformation stabilized by non-bonding residues. | mdpi.comresearchgate.net |
| Peptides with Tyr/Lys | Potentiometry, Spectroscopy | The Tyr phenolate (B1203915) group can coordinate to Cu(II) in tetrapeptides. | researchgate.net |
| Various Amino Acids | Growth Assays | Ser, Tyr, and Asn were found to detoxify excess copper, indicating complex formation. | nih.gov |
Table 2: Compound Names Mentioned in the Article
| Full Name | Abbreviation | Sequence |
| This compound | - | Ser-Tyr-Ser-Met-Asn |
| Serine | Ser | S |
| Tyrosine | Tyr | Y |
| Methionine | Met | M |
| Asparagine | Asn | N |
| L-Seryl-L-Tyrosine | H-Ser-Tyr-OH | Ser-Tyr |
| Asn-Ser-Phe-Arg-Tyr-NH₂ | NSFRY-NH₂ | Asn-Ser-Phe-Arg-Tyr |
Degradation, Metabolism, and Stability of H Ser Tyr Ser Met Asn Oh
Enzymatic Degradation Pathways in Biological Matrices (e.g., Plasma)
Peptides administered into the bloodstream are exposed to a host of peptidases present in plasma that can rapidly break them down. The degradation of H-Ser-Tyr-Ser-Met-Asn-OH is predicted to occur through several enzymatic pathways, primarily involving hydrolysis of its peptide bonds. The sequence contains multiple sites that are potentially susceptible to cleavage by various plasma proteases.
General degradation pathways for peptides in aqueous solutions include hydrolysis, which can be catalyzed by acids and bases and is highly dependent on pH. nih.gov For instance, at a pH range of 5-6, peptide backbones can undergo hydrolysis at the N-terminal side of a serine residue. nih.gov Additionally, the presence of an Asparagine (Asn) residue, particularly when followed by amino acids like Serine, can significantly increase the rate of deamidation, forming a cyclic imide intermediate. nih.gov The Methionine (Met) residue is also susceptible to oxidation. nih.govubaya.ac.id
The susceptibility of this compound to enzymatic degradation is determined by the specificity of various peptidases for its internal peptide bonds.
Exopeptidases: Aminopeptidases can cleave the N-terminal Serine (Ser), while carboxypeptidases can act on the C-terminal Asparagine (Asn).
Endopeptidases: These enzymes cleave internal peptide bonds. The Tyr-Ser bond is a prime target for chymotrypsin-like proteases, which preferentially cleave peptide bonds C-terminal to aromatic amino acids like Tyrosine (Tyr). Trypsin-like enzymes could also potentially cleave the peptide, though the sequence lacks the typical Arginine or Lysine residues favored by trypsin. Other less specific plasma endopeptidases can hydrolyze the other peptide bonds (Ser-Tyr, Ser-Met, Met-Asn).
Dipeptidyl Peptidases (DPPs): Enzymes like Dipeptidylpeptidase IV (DPP-IV) are known to cleave dipeptides from the N-terminus, particularly if the second residue is a Proline or Alanine. scispace.comnih.gov While the Ser-Tyr sequence is not a classic DPP-IV substrate, its degradation by other DPPs cannot be entirely ruled out without specific experimental data.
The enzymatic cleavage of this compound would result in a variety of smaller peptide fragments and individual amino acids. In addition to proteolytic cleavage, chemical degradation pathways such as oxidation and deamidation can lead to modified forms of the peptide.
Proteolytic Metabolites: Based on peptidase specificities, likely degradation products would include di-, tri-, and tetrapeptides. For example, chymotrypsin-like cleavage at the Tyr-Ser bond would yield H-Ser-Tyr-OH and H-Ser-Met-Asn-OH.
Oxidation Products: The Methionine residue is prone to oxidation, which would convert it to Methionine sulfoxide (B87167) [Met(O)]. This modification can significantly alter the peptide's conformation and biological activity. nih.govubaya.ac.id The resulting metabolite would be H-Ser-Tyr-Ser-Met(O)-Asn-OH.
Deamidation Products: The C-terminal Asparagine residue is susceptible to deamidation, a non-enzymatic reaction that converts Asn into Aspartic acid (Asp) or isoaspartic acid (isoAsp). This process is often accelerated by adjacent amino acid residues like Serine and can impact the peptide's structure and function. nih.gov This would result in the formation of H-Ser-Tyr-Ser-Met-Asp-OH.
The following table summarizes the potential degradation products of this compound.
| Parent Peptide | Degradation Pathway | Potential Products | Relevant Amino Acid(s) |
| This compound | Proteolytic Cleavage (Chymotrypsin-like) | H-Ser-Tyr-OH, H-Ser-Met-Asn-OH | Tyrosine |
| This compound | Proteolytic Cleavage (Aminopeptidase) | Ser, H-Tyr-Ser-Met-Asn-OH | Serine |
| This compound | Proteolytic Cleavage (Carboxypeptidase) | H-Ser-Tyr-Ser-Met-OH, Asn | Asparagine |
| This compound | Oxidation | H-Ser-Tyr-Ser-Met(O)-Asn-OH | Methionine |
| This compound | Deamidation | H-Ser-Tyr-Ser-Met-Asp-OH | Asparagine |
In Vitro Metabolic Stability Assays
To quantify the susceptibility of this compound to degradation, in vitro metabolic stability assays are employed. These experiments typically involve incubating the peptide in a biological matrix, such as human plasma or serum, or with specific enzyme preparations (e.g., liver microsomes) over time. The concentration of the intact peptide is monitored at various time points using analytical techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
The results of these assays are often expressed as the peptide's half-life (t½), which is the time required for 50% of the initial peptide concentration to be degraded. A short half-life indicates poor metabolic stability, which is a significant hurdle for the development of peptide-based drugs.
Below is an illustrative table showing how data from an in vitro stability assay in human plasma might be presented.
Note: The following data is hypothetical and for illustrative purposes only.
| Time (minutes) | Remaining this compound (%) |
|---|---|
| 0 | 100 |
| 5 | 85 |
| 15 | 60 |
| 30 | 35 |
| 60 | 10 |
| 120 | <2 |
| Calculated Half-life (t½) | ~25 minutes |
Strategies for Enhancing Peptide Stability
Given the inherent instability of many natural peptides, various chemical modification strategies have been developed to enhance their resistance to enzymatic degradation and improve their pharmacokinetic profiles. csic.esacs.org
Constraining the peptide's flexible structure can protect it from proteolytic attack by making the cleavage sites inaccessible to peptidases. csic.esnih.gov
Backbone Cyclization: Connecting the N-terminus to the C-terminus (head-to-tail cyclization) creates a cyclic peptide that is often significantly more stable than its linear counterpart. acs.orgnih.govrsc.org This modification eliminates the free ends, rendering the peptide resistant to exopeptidases.
Side-Chain Cyclization: Introducing a covalent bond between the side chains of two amino acids within the sequence can also impose conformational rigidity and enhance stability. A common method is the formation of a disulfide bridge between two Cysteine residues.
Altering the amino acid composition is a powerful strategy to block enzymatic cleavage at specific sites.
D-Amino Acid Substitution: Proteases are highly stereospecific and primarily recognize L-amino acids, which are the natural building blocks of proteins. nih.gov Replacing a key L-amino acid at a cleavage site with its D-enantiomer can effectively prevent recognition and hydrolysis by the enzyme, thereby increasing the peptide's half-life. csic.esnih.govgoogle.com For this compound, substituting L-Tyr with D-Tyr could block chymotrypsin-like cleavage.
Non-natural Amino Acids: The incorporation of synthetic or non-proteinogenic amino acids can also confer resistance to proteolysis. csic.esacs.org Examples include N-methylated amino acids, where the amide proton is replaced by a methyl group, or other backbone modifications that disrupt the geometry required for peptidase binding. For instance, replacing Met with Norleucine (Nle) can prevent oxidation while often retaining biological activity. pnas.org
Advanced Analytical Methodologies for H Ser Tyr Ser Met Asn Oh Characterization
Chromatographic Techniques for Separation and Quantification
Chromatography is a fundamental technique for isolating and purifying H-Ser-Tyr-Ser-Met-Asn-OH from complex mixtures, such as synthetic reaction products or biological matrices. The choice of chromatographic mode depends on the specific analytical goal.
High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-High-Performance Liquid Chromatography (UHPLC), are the most widely used techniques for the analysis and purification of peptides. nih.gov For peptides like this compound, reversed-phase (RP) chromatography is the predominant mode. nih.gov In RP-HPLC/UHPLC, separation is based on the differential partitioning of the peptide between a nonpolar stationary phase (typically alkyl-bonded silica, such as C18) and a polar mobile phase. nih.gov
Peptides are typically eluted using a gradient of increasing organic solvent (commonly acetonitrile) in an aqueous mobile phase, often containing an ion-pairing agent like trifluoroacetic acid (TFA). rsc.org The TFA protonates free carboxyl groups and forms ion pairs with basic residues, which sharpens peaks and improves resolution. UHPLC systems utilize columns with smaller particle sizes (typically under 2 µm), leading to significantly higher resolution, faster analysis times, and greater sensitivity compared to traditional HPLC. lcms.cz Quantification is generally achieved by UV detection, as the peptide bond absorbs light at low wavelengths (210-230 nm). nih.govrsc.org The tyrosine residue's aromatic ring also allows for detection at higher wavelengths (~280 nm).
A typical UHPLC setup for analyzing peptide purity involves a C18 column and a binary solvent system with a gradient elution. rsc.org
| Parameter | Typical Condition | Reference |
|---|---|---|
| Column | Reversed-phase C18 (e.g., Agilent Zorbax 300SB-C18, 2.1 mm × 150 mm, 1.7-5.0 µm) | rsc.orgoup.com |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in water (or 5% Acetonitrile (B52724) in water with 0.1% TFA) | rsc.org |
| Mobile Phase B | 0.1% TFA in Acetonitrile (or 95% Acetonitrile with 5% water and 0.1% TFA) | rsc.org |
| Flow Rate | 0.6 - 0.8 mL/min | rsc.orgnih.gov |
| Gradient | Linear gradient of increasing Mobile Phase B (e.g., 5% to 95% over 20 minutes) | rsc.org |
| Detection | UV at 214 nm | rsc.org |
| Column Temperature | 30 - 35 °C | nih.govnih.gov |
Gas Chromatography (GC) is generally not suitable for the direct analysis of intact peptides like this compound. researchgate.net Peptides are non-volatile and thermally labile, meaning they would decompose at the high temperatures required for vaporization in the GC inlet. researchgate.net
However, GC can be used to determine the amino acid composition of the peptide. This involves a two-step process:
Hydrolysis: The peptide is first broken down into its constituent amino acids through acid hydrolysis (e.g., using 6 M HCl). sapientia.ro
Derivatization: The resulting free amino acids are then chemically modified to create volatile and thermally stable derivatives. researchgate.netwvu.edu Common derivatizing agents include trifluoroacetylacetone and ethylchloroformate. researchgate.net
Once derivatized, the amino acids can be separated and quantified by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification. wvu.edu This method can confirm the presence and ratio of Ser, Tyr, Met, and Asn in a purified sample but does not provide sequence information.
Ion-Exchange Chromatography (IEC) separates molecules based on their net surface charge at a specific pH. nih.gov193.16.218 This technique is highly effective for purifying peptides from mixtures containing other charged species. nih.gov The stationary phase in IEC consists of a resin with covalently attached charged functional groups (e.g., sulfopropyl groups for strong cation exchange or quaternary ammonium (B1175870) for strong anion exchange). 193.16.218
For this compound, cation-exchange chromatography is typically employed. The separation process works as follows:
The peptide mixture is loaded onto the column at a low pH (e.g., pH 2.2), where the peptide has a net positive charge due to the protonation of the N-terminal amine and the arginine side chain. sapientia.ro
The positively charged peptide binds to the negatively charged resin. sapientia.ro
The net charge of this compound is pH-dependent, governed by the pKa values of its N-terminus, C-terminus, and the side chain of Tyrosine.
| Ionizable Group | Amino Acid | Approximate pKa |
|---|---|---|
| α-Amino (N-terminus) | Serine | ~9.2 |
| α-Carboxyl (C-terminus) | Asparagine | ~2.0 |
| Side Chain (Phenolic) | Tyrosine | ~10.1 |
Mass Spectrometry (MS) Applications
Mass Spectrometry (MS) is an indispensable tool for peptide characterization, providing precise molecular weight measurements, sequence information, and structural insights. nih.gov
The coupling of Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for peptide identification and sequencing. nih.govresearchgate.net After separation by LC, the peptide eluate is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source which generates multiply charged ions of the intact peptide. nih.gov
For sequence confirmation, a specific precursor ion corresponding to the peptide's mass-to-charge ratio (m/z) is selected and subjected to fragmentation through collision-induced dissociation (CID). This process, known as MS/MS, breaks the peptide backbone at the amide bonds, producing a predictable series of fragment ions known as b- and y-ions. The mass difference between consecutive ions in a series corresponds to the mass of a specific amino acid residue, allowing for the reconstruction of the peptide sequence. nih.gov
The expected monoisotopic mass of this compound (C25H37N7O9S) is approximately 627.23 Da. Below is a table of its primary fragment ions.
| Sequence | b-ion (m/z) | y-ion (m/z) |
|---|---|---|
| Ser | 88.04 | 628.24 |
| Tyr | 251.10 | 541.21 |
| Ser | 338.13 | 378.15 |
| Met | 469.17 | 291.11 |
| Asn | 583.21 | 160.07 |
Ion Mobility-Mass Spectrometry (IM-MS) adds another dimension of separation to conventional MS. researchgate.net In an ion mobility cell, ions are separated based on their size, shape, and charge as they drift through a buffer gas under the influence of an electric field. nih.gov This separation provides a collision cross-section (CCS) value, which is a measure of the ion's rotationally averaged shape in the gas phase. nih.gov
For a peptide like this compound, IM-MS can:
Separate Isomers: Differentiate between peptides with the same mass but different structures, such as conformational isomers (conformers) or epimers (peptides differing in the stereochemistry of one amino acid). researchgate.net Even small structural differences can lead to resolvable changes in CCS. researchgate.net
Provide Structural Information: The CCS value can be compared to theoretical models to gain insights into the peptide's three-dimensional conformation in the gas phase.
Enhance Purity Analysis: Resolve co-eluting isobaric impurities that cannot be distinguished by LC-MS alone.
Recent advancements in trapped ion mobility spectrometry (TIMS) have enabled the baseline separation of peptide epimers with CCS differences as small as 1%. researchgate.net Furthermore, derivatization of the peptide or its constituent amino acids with chiral reagents can be combined with IM-MS to probe the stereochemistry of each residue. rsc.orgacs.org
Spectroscopic Techniques for Detection and Characterization
Spectroscopic methods are fundamental to the analysis of peptides, providing information on both their structure and concentration.
Ultraviolet (UV) Detection
Ultraviolet (UV) detection is a common technique used in conjunction with high-performance liquid chromatography (HPLC) for the analysis of peptides like this compound. The principle of UV detection relies on the absorption of UV light by specific chromophores within the peptide's structure. In the case of this compound, the aromatic side chain of the tyrosine (Tyr) residue is the primary chromophore.
Generally, amino acids with aromatic rings, such as tyrosine, tryptophan, and phenylalanine, exhibit significant UV absorbance. acs.org The UV-visible peaks for most basic amino acids are observed in the 200–250 nm range. acs.org For peptides containing these residues, detection is often performed at wavelengths around 210-220 nm (due to the peptide bond) and 280 nm (due to the aromatic side chains). The tyrosine residue in this compound allows for its detection and quantification using a UV detector following chromatographic separation. While UV detection is robust and widely applicable, its sensitivity can be lower compared to other methods like fluorescence detection. shimadzu.com
Fluorescence Detection (FLD)
Fluorescence detection (FLD) offers significantly higher sensitivity and selectivity compared to UV detection for the analysis of certain peptides. shimadzu.com For a peptide to be naturally fluorescent, it must contain fluorescent amino acid residues, primarily tryptophan or, to a lesser extent, tyrosine. The tyrosine residue in this compound can exhibit native fluorescence, which can be exploited for detection.
However, to enhance sensitivity and enable the detection of peptides lacking native fluorescence, derivatization with fluorescent tags is a common strategy. fujifilm.com Reagents such as o-phthalaldehyde (B127526) (OPA) and 9-fluorenylmethyl chloroformate (FMOC) are used to label the primary and secondary amines of the peptide, respectively, rendering them highly fluorescent. jasco-global.comjascoinc.com This approach allows for the detection of peptides at very low concentrations. For instance, FLD can be approximately 200 times more sensitive than UV detection for amino acid analysis. shimadzu.com
NMR Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the detailed structural elucidation of peptides like this compound in solution. biopchem.education Unlike mass spectrometry, which provides information on the mass-to-charge ratio, NMR can reveal the three-dimensional structure and conformational dynamics of a peptide. rsc.org
Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed. A 1D ¹H NMR spectrum provides information about the chemical environment of each proton in the peptide, with the intensity of each signal being directly proportional to the number of protons it represents. rsc.org This allows for the identification of the constituent amino acids. rsc.org
For a complete structural assignment, 2D NMR experiments such as COSY (Correlated Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) are essential. uzh.ch
COSY spectra reveal through-bond scalar couplings between protons, helping to identify protons within the same amino acid residue. uzh.ch
NOESY spectra identify through-space dipolar couplings between protons that are close in space (typically within 5 Å), providing crucial information for determining the peptide's sequential connectivity and three-dimensional conformation. nmims.edu
By analyzing the unique patterns of cross-peaks in these 2D spectra, the amino acid sequence can be confirmed, and the solution structure of this compound can be determined at an atomic level. biopchem.educationuzh.ch
Derivatization Strategies for Enhanced Detection and Separation
Derivatization is a chemical modification technique used to improve the analytical properties of molecules like this compound. fujifilm.com For peptides and amino acids, this often involves attaching a chemical tag to enhance detectability (e.g., by adding a fluorescent group) or to improve chromatographic separation. fujifilm.comgoogle.com
Pre-column and Post-column Derivatization Reagents
Derivatization can be performed either before (pre-column) or after (post-column) separation by chromatography. fujifilm.com
Pre-column Derivatization: In this approach, the peptide is derivatized before injection into the chromatography system. jascoinc.com This method is advantageous for achieving high sensitivity, as the derivatized products can be tailored for specific detectors. google.com Common pre-column derivatization reagents include:
o-Phthalaldehyde (OPA): Reacts with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives. jasco-global.com It is widely used for the analysis of primary amino acids. nih.gov
9-Fluorenylmethyl chloroformate (FMOC): Reacts with both primary and secondary amines to produce stable, fluorescent derivatives. jascoinc.comlcms.cz This makes it suitable for analyzing all amino acids, including proline. jasco-global.com
6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC): Reacts with primary and secondary amino acids to form stable, fluorescent derivatives that are also UV-active. thermofisher.com
N-acetyl-L-cysteine (NAC): A chiral thiol used with OPA for the derivatization and subsequent separation of D/L-amino acid enantiomers. lcms.cz
Fluorescamine (FDAA - though more commonly known as Fluorescamine): Reacts with primary amines to yield fluorescent products. It has been shown to provide high sensitivity for small peptides in post-column derivatization setups. nih.gov
Post-column Derivatization: Here, the peptide is first separated by chromatography and then mixed with a derivatizing reagent before entering the detector. fujifilm.com This method offers excellent reproducibility and is less affected by the sample matrix, as the separation occurs before the derivatization reaction. fujifilm.com A classic reagent for post-column derivatization is:
Ninhydrin: Reacts with amino acids to produce a colored compound (Ruhemann's purple) that can be detected by UV-Vis spectrophotometry. It is effective for both primary and secondary amino acids. aurigaresearch.com
| Reagent | Derivatization Type | Target Functional Group | Detection Method |
| OPA | Pre-column | Primary amines | Fluorescence |
| FMOC | Pre-column | Primary and secondary amines | Fluorescence, UV |
| AQC | Pre-column | Primary and secondary amines | Fluorescence, UV |
| NAC | Pre-column (with OPA) | Chiral separation of amino acids | Fluorescence |
| Fluorescamine | Post-column | Primary amines | Fluorescence |
| Ninhydrin | Post-column | Primary and secondary amines | UV-Vis Absorbance |
Impact of Derivatization on Analytical Outcomes
The use of derivatization has a significant impact on the analytical results for peptides like this compound.
Enhanced Sensitivity and Selectivity: The primary benefit of derivatization is a substantial increase in detection sensitivity, particularly when using fluorescent tags. google.com This allows for the quantification of peptides at very low concentrations. The selectivity of the analysis is also improved, as only compounds that react with the derivatization reagent will be detected. fujifilm.com
Improved Chromatographic Behavior: Derivatization can alter the physicochemical properties of a peptide, such as its hydrophobicity. google.com This can be leveraged to improve its retention and separation on a reversed-phase HPLC column. For instance, attaching a hydrophobic group can increase the retention time of polar peptides. google.com
Facilitation of Mass Spectrometry Analysis: In the context of mass spectrometry, derivatization can be used to add a permanent positive charge (quaternization) to a peptide. acs.orgnih.gov This enhances its electrospray ionization efficiency, leading to stronger signals and improved detection, especially for peptides that are otherwise difficult to ionize. google.comnih.gov
Potential for Artifacts: A key consideration in pre-column derivatization is the stability of the derivatized product. If the derivative is unstable, it can affect the quantitative accuracy of the analysis. fujifilm.com Furthermore, the reaction efficiency can be influenced by the sample matrix, which may necessitate careful sample preparation. fujifilm.com Post-column derivatization mitigates some of these issues as the separation is completed before the reaction. fujifilm.com
Chiral Analysis of Constituent Amino Acids and the Peptide
The analysis generally follows two main strategies: determination of the chirality of each amino acid after hydrolysis and analysis of the intact peptide's stereoisomers. rsc.org
Chiral Analysis of Constituent Amino Acids
A common and definitive method to determine the absolute configuration of each amino acid in the this compound sequence involves hydrolyzing the peptide and analyzing the resulting amino acid mixture. mdpi.com
Peptide Hydrolysis: The first step is to break the peptide bonds to liberate the individual amino acids. A widely used technique is microwave-assisted vapor-phase acid hydrolysis, often using deuterium (B1214612) chloride (DCl) to minimize the risk of artificially inducing racemization during the process. acs.org
Derivatization with a Chiral Reagent: The resulting mixture of amino acids (Ser, Tyr, Met, Asn, and any internal standards) is then reacted with a chiral derivatizing agent. Marfey's reagent, 1-fluoro-2-4-dinitrophenyl-5-L-alanine amide (FDAA), is frequently employed for this purpose. mdpi.comacs.org This reaction creates diastereomeric adducts, which have different physical properties and can be separated using non-chiral chromatographic methods. For example, reacting an L-amino acid with L-FDAA forms an L-L diastereomer, while a D-amino acid forms a D-L diastereomer.
Chromatographic Separation and Detection: The derivatized diastereomers are then separated and quantified, typically using reverse-phase high-performance liquid chromatography (RP-HPLC) coupled with mass spectrometry (MS). mdpi.comacs.org The retention times of the derivatized amino acids from the hydrolysate are compared with those of derivatized D- and L-amino acid standards to assign the configuration of each residue in the original peptide sequence. mdpi.com Advanced 3D-HPLC systems can also be employed to increase separation efficiency for complex mixtures, which is particularly useful for analyzing D-amino acids like D-Ser and D-Asn that are considered potential disease biomarkers. mdpi.com
| Step | Description | Technique | Purpose |
| 1. Hydrolysis | Cleavage of peptide bonds to release constituent amino acids. | Acid Hydrolysis (e.g., 6N HCl or DCl) | Isolate individual amino acids for analysis. |
| 2. Derivatization | Reaction of amino acids with a chiral reagent to form diastereomers. | Marfey's Method (using FDAA) | Create separable derivatives from enantiomers. |
| 3. Separation & Detection | Separation of diastereomeric derivatives. | RP-HPLC-MS | Quantify the L- and D-forms of each amino acid. |
Chiral Analysis of the Intact Peptide
While analysis of the constituent amino acids is highly informative, direct analysis of the intact peptide is also crucial to confirm its stereochemical integrity and to detect diastereomers (epimers) that differ in configuration at only one amino acid residue.
Chiral High-Performance Liquid Chromatography (HPLC): This technique utilizes a chiral stationary phase (CSP) that can directly distinguish between enantiomers or diastereomers. Zwitterionic CSPs, such as CHIRALPAK® ZWIX, have proven effective for the direct stereo-selective resolution of underivatized amino acids and small peptides. chiraltech.com These columns operate based on synergistic double ion-pairing interactions, allowing for the separation of peptide stereoisomers under LC-MS compatible conditions. chiraltech.com Macrocyclic glycopeptide-based CSPs, like CHIROBIOTIC T2, can also be used to determine the chirality of a single amino acid within a peptide chain. sigmaaldrich.com
Mass Spectrometry-Based Methods: Modern mass spectrometry offers powerful tools for chiral analysis.
Ion Mobility-Mass Spectrometry (IM-MS): This technique separates ions based on their size, shape, and charge. D/L peptide epimers often have slightly different three-dimensional structures, resulting in different collision cross-sections (CCS) that allow for their separation and discrimination via ion mobility. nih.govresearchgate.net
Tandem Mass Spectrometry (MS/MS): The fragmentation patterns of peptide diastereomers can differ upon collision-induced dissociation (CID). By comparing the MS/MS spectra of the native peptide with synthetic standards (e.g., the all-L-form and forms containing a single D-amino acid), it is possible to identify the presence and location of a D-residue. nih.gov The ratio of specific chirality-reporting fragment ions can be used to create a "chiral recognition factor" (Rchiral) to distinguish between epimers. nih.gov The addition of cations like Na+ can sometimes enhance the differences in fragmentation, improving chiral discrimination. nih.gov
| Analytical Method | Principle | Application to this compound | Key Findings Example |
| Chiral HPLC (Zwitterionic CSP) | Direct separation of stereoisomers based on differential interaction with a chiral stationary phase. chiraltech.com | Separation of this compound from its potential diastereomers (e.g., H-D-Ser-Tyr-Ser-Met-Asn-OH). | Different retention times for each diastereomer, allowing for purity assessment. |
| Ion Mobility-MS | Separation of peptide epimers based on differences in their collision cross-section (shape). researchgate.net | Distinguishing between the all-L-peptide and isomers containing one or more D-amino acids. | A distinct drift time peak for each stereoisomer. |
| Tandem MS (CID) | Different fragmentation patterns for peptide diastereomers. nih.gov | Identification of the specific location of a D-amino acid by comparing fragment ions to synthetic standards. | Calculation of a chiral recognition factor (Rchiral) based on the intensity ratio of specific fragment ions. |
Computational Modeling and Theoretical Studies of H Ser Tyr Ser Met Asn Oh
Molecular Docking Simulations for Receptor and Enzyme Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govmdpi.comacs.org This method is instrumental in understanding the interaction between a peptide like H-Ser-Tyr-Ser-Met-Asn-OH and its potential biological targets, such as receptors and enzymes. The process involves preparing the 3D structures of both the peptide (ligand) and the target protein (receptor) and then using a scoring function to estimate the binding affinity for various orientations. acs.org
While specific docking studies on this compound are not extensively documented, the interactions can be inferred from the properties of its constituent amino acids. The serine and tyrosine residues, with their hydroxyl groups, can act as both hydrogen bond donors and acceptors. mdpi.commdpi.com The asparagine residue's amide group can also participate in hydrogen bonding. nih.gov The tyrosine residue, with its aromatic ring, can engage in π-π stacking or hydrophobic interactions. mdpi.com Methionine, a hydrophobic amino acid, can also contribute to binding through non-polar interactions. mdpi.com
| Amino Acid | Potential Interactions in Docking |
| Serine (Ser) | Hydrogen bond donor/acceptor |
| Tyrosine (Tyr) | Hydrogen bond donor/acceptor, π-π stacking, hydrophobic interactions |
| Methionine (Met) | Hydrophobic interactions |
| Asparagine (Asn) | Hydrogen bond donor/acceptor |
Molecular Dynamics Simulations for Conformational Studies
Molecular dynamics (MD) simulations provide a detailed view of the conformational landscape of a peptide by simulating the atomic motions over time. nih.govnih.gov These simulations are crucial for understanding the flexibility and dominant shapes of this compound in a solution, which in turn influence its biological activity.
Studies on peptides containing similar residues offer insights into the likely conformational behavior of this compound. For example, MD simulations have shown that peptides with aromatic residues like tyrosine tend to have more defined structures due to stacking interactions. d-nb.info The presence of two serine residues could impart significant flexibility to the peptide backbone. In simulations of peptides adsorbed on surfaces, the hydroxyl groups of serine and tyrosine side chains exhibit constant fluctuation. d-nb.info
Prediction of Metabolic Susceptibility and Degradation Sites
The metabolic stability of a peptide is a critical factor for its potential therapeutic use. Computational methods can predict the susceptibility of this compound to degradation by various proteases. These predictions are often based on the known cleavage specificities of enzymes. nih.gov Proteases recognize specific amino acid sequences, and the peptide bonds adjacent to these sequences are cleaved. researchgate.net
The sequence this compound can be analyzed for potential cleavage sites by common proteases. For example, chymotrypsin (B1334515) preferentially cleaves at the C-terminal side of aromatic residues like tyrosine. nih.gov Therefore, the Tyr-Ser bond in this peptide would be a predicted site of chymotryptic cleavage. Other enzymes have different specificities; for instance, some proteases favor cleavage after methionine residues. The presence of a proline residue, which is absent here, often blocks the action of certain proteases. mdpi.com
Automated software tools can assist in predicting metabolic susceptibility by comparing the peptide's sequence against databases of known cleavage sites. biorxiv.org These tools can provide a ranked list of potential degradation products, guiding the design of more stable peptide analogs.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Peptide Analogs
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. researchgate.netresearchgate.net For peptides, QSAR models can be developed to predict the activity of new analogs of this compound based on descriptors that quantify their structural and physicochemical properties. mdpi.com
The development of a QSAR model involves several steps: creating a dataset of peptide analogs with measured biological activities, calculating molecular descriptors for each peptide, and then using statistical methods to build and validate a predictive model. researchgate.net Descriptors for peptides can include properties of individual amino acids (e.g., hydrophobicity, size, charge) and properties of the entire peptide (e.g., molecular weight, isoelectric point). d-nb.info
For this compound, a QSAR study could explore how substitutions at each of the five positions affect a specific biological activity. For example, replacing Ser with Thr (another hydroxyl-containing amino acid) or Met with Leu (another hydrophobic amino acid) would generate analogs whose activities could be used to build a QSAR model. researchgate.net Such a model could then predict the activity of untested analogs, accelerating the discovery of more potent or selective peptides. mdpi.comresearchgate.net
In Silico Peptide Design and Optimization for Specific Biological Functions
In silico peptide design involves the use of computational methods to create new peptide sequences with desired properties, such as enhanced binding affinity to a target, increased stability, or a specific biological function. nih.govnih.gov For this compound, these methods could be employed to design analogs with improved characteristics.
The design process often starts with a known peptide sequence and its target. Computational tools can then be used to systematically introduce mutations (amino acid substitutions) and evaluate their effect on the peptide's interaction with its target. mdpi.com For example, if the goal is to enhance binding to a receptor, molecular docking and MD simulations can be used to assess the binding affinity and stability of numerous analogs in a virtual screening process.
Machine learning and artificial intelligence are increasingly being used to guide peptide design. aip.org These methods can learn from existing data to predict which amino acid substitutions are most likely to result in improved function. For instance, an algorithm could be trained on a database of known enzyme inhibitors to design novel inhibitory peptides based on the this compound scaffold. The ultimate aim is to generate a small number of promising candidates for experimental validation, thereby reducing the time and cost of peptide drug discovery. nih.gov
Q & A
Q. How can researchers ensure reproducibility when synthesizing and testing this peptide across labs?
- Methodological Answer : Adopt FAIR (Findable, Accessible, Interoperable, Reusable) data principles:
- Publish detailed synthesis protocols (e.g., resin type, coupling times) in peer-reviewed repositories like Protocols.io .
- Share raw analytical data (HPLC/MS chromatograms) via public databases (e.g., Zenodo) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
